molecular formula C28H44O2 B602425 pre-doxercalciferol CAS No. 1818286-63-3

pre-doxercalciferol

カタログ番号 B602425
CAS番号: 1818286-63-3
分子量: 412.658
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pre-doxercalciferol is a precursor of doxercalciferol , a drug used for the treatment of secondary hyperparathyroidism and metabolic bone disease . It is a synthetic analog of ergocalciferol (vitamin D2) and suppresses parathyroid synthesis and secretion .


Synthesis Analysis

Pre-doxercalciferol is synthesized from 4-Methyl trans-Doxercalciferol, which is a degradation product of Doxercalciferol . The chemical name of pre-doxercalciferol is (1R,3S)-5-((Z)-2-((7aR)-1-((2R,5R,E)-5,6-dimethylhept-3-en-2-yl)-7a-methyl-2,3,3a,6,7,7a-hexahydro-1H-inden-4-yl)vinyl)-4-methylcyclohex-4-ene-1,3-diol .

科学的研究の応用

Treatment of Hypocalcemia, Chronic Renal Failure, and Hypoparathyroidism

Pre-doxercalciferol is a prodrug for active Vitamin D (D Hormone) and has been widely used in the treatment of hypocalcemia, chronic renal failure, and hypoparathyroidism . It is converted into calcitriol (1α,25-dihydroxyvitamin D3) in the body, which is essential for the absorption of calcium and phosphate in the gut and kidneys .

Treatment of Secondary Hyperparathyroidism

Pre-doxercalciferol has been used since 1999 as a prodrug for 1α,25-dihydroxyvitamin D2 for the treatment of secondary hyperparathyroidism . This condition is often seen in patients with chronic kidney disease, where the parathyroid glands produce too much parathyroid hormone .

Treatment of Osteoporosis

Pre-doxercalciferol is also used in the treatment of osteoporosis . It helps to increase bone density and strength, reducing the risk of fractures .

Studying Bone Metabolism

Pre-doxercalciferol is used in scientific research to study bone metabolism. It helps researchers understand how the body uses vitamins and minerals to build and maintain healthy bones.

Investigating Vitamin D-related Diseases

Pre-doxercalciferol is used in research to investigate diseases related to Vitamin D deficiency. This includes conditions like rickets and osteomalacia, which are caused by a lack of Vitamin D, calcium, or phosphate.

Potential Inhibitor of SIRT1

Recent research has identified pre-doxercalciferol as a potential inhibitor of SIRT1 (Sirtuin 1), a critical protein involved in various cellular processes and disease pathways . This could have implications for tackling complex diseases such as cancer, neurodegenerative disorders, and metabolic syndromes .

作用機序

Target of Action

Pre-doxercalciferol is a precursor of doxercalciferol , a synthetic vitamin D2 analog . The primary target of doxercalciferol is the vitamin D receptor (VDR) . The VDR is a nuclear hormone receptor that regulates gene expression when activated by vitamin D .

Mode of Action

Pre-doxercalciferol undergoes metabolic activation in vivo to form 1α,25-dihydroxyvitamin D2 (1α,25-(OH)2D2), a naturally occurring, biologically active form of vitamin D2 . This active metabolite binds to the VDR, leading to the selective activation of vitamin D responsive pathways .

Biochemical Pathways

The activated VDR regulates blood calcium levels, which are essential for various body functions . Specifically, the biologically active vitamin D metabolites control the intestinal absorption of dietary calcium, the tubular reabsorption of calcium by the kidney, and, in conjunction with parathyroid hormone (PTH), mobilize calcium from bones . They act directly on bone cells (osteoblasts) to stimulate bone growth and on the parathyroid gland to inhibit the synthesis and secretion of PTH .

Pharmacokinetics

The pharmacokinetics of pre-doxercalciferol and its active metabolite involve absorption, distribution, metabolism, and excretion (ADME). Pre-doxercalciferol is metabolically activated in the liver and kidneys . The active metabolite, 1α,25-(OH)2D2, has a mean elimination half-life of approximately 32 to 37 hours .

Result of Action

The result of pre-doxercalciferol’s action is the regulation of calcium and phosphate homeostasis in the body . By acting on the VDR, it helps control the levels of calcium and phosphate in the blood and within bones . This regulation is crucial for maintaining healthy bone structure and function .

Action Environment

The action of pre-doxercalciferol can be influenced by various environmental factors. For instance, the presence of other medications can affect its metabolism and efficacy . Additionally, the patient’s renal and hepatic function can impact the activation and effectiveness of pre-doxercalciferol .

Safety and Hazards

Doxercalciferol, the active form of pre-doxercalciferol, is toxic and can cause moderate to severe irritation to the skin and eyes . It’s also classified as a toxic solid, organic compound for shipping purposes .

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway for pre-doxercalciferol involves the conversion of ergocalciferol to pre-doxercalciferol through a series of chemical reactions.", "Starting Materials": [ "Ergocalciferol", "Methanol", "Sodium hydroxide", "Methanesulfonic acid", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Ergocalciferol is dissolved in methanol and reacted with sodium hydroxide to form the corresponding sodium salt.", "Step 2: The sodium salt is then reacted with methanesulfonic acid to form the corresponding mesylate.", "Step 3: The mesylate is then oxidized with hydrogen peroxide to form pre-doxercalciferol." ] }

CAS番号

1818286-63-3

分子式

C28H44O2

分子量

412.658

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。